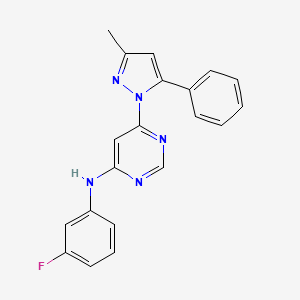
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPP belongs to the class of pyrazolopyrimidine compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine's mechanism of action is not fully understood, but it has been shown to interact with various molecular targets in cells. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and EGFR. This compound has also been shown to modulate the activity of neurotransmitters in the brain, including dopamine and serotonin. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. It has also demonstrated neuroprotective effects and has been studied for its potential in the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One area of focus is the development of this compound-based therapies for cancer and inflammation. Further research is also needed to understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additionally, this compound's potential as a neuroprotective agent for the treatment of neurodegenerative disorders warrants further investigation. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized using a multi-step process starting from 3-fluoroaniline, 3-methyl-5-phenylpyrazole, and 2-chloro-4,6-dimethoxypyrimidine. The synthesis involves the formation of various intermediates, including the formation of a pyrazolopyrimidine ring system and the introduction of a fluorine atom to the phenyl ring. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been studied for its potential as a therapeutic agent in various scientific research areas. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also demonstrated neuroprotective effects and has been studied for its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5/c1-14-10-18(15-6-3-2-4-7-15)26(25-14)20-12-19(22-13-23-20)24-17-9-5-8-16(21)11-17/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWHHLOUOBMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC=NC(=C3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

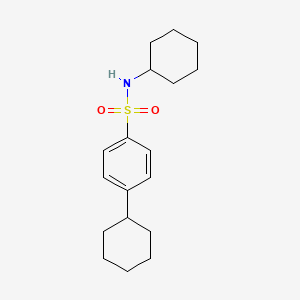
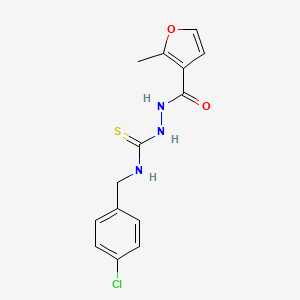
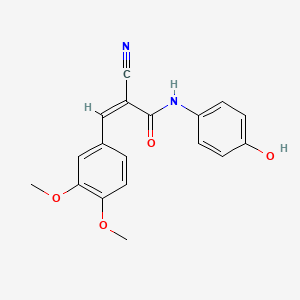
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
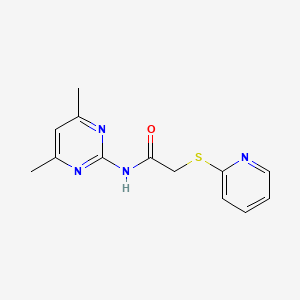
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
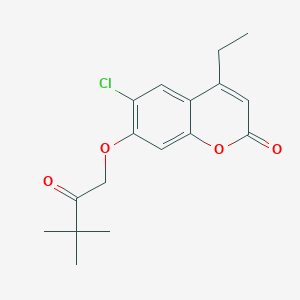
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
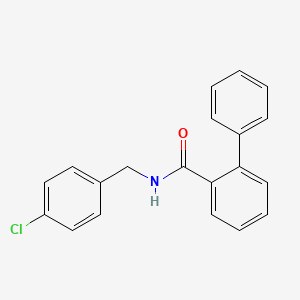
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
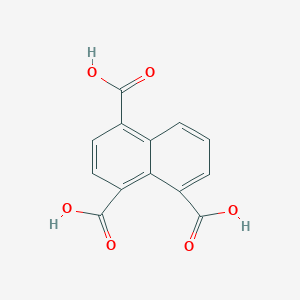
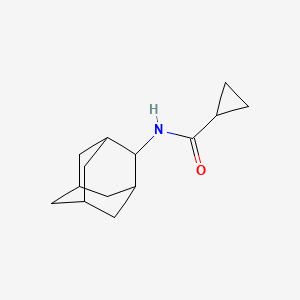
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)